5'-Formyl-[2,2'-bifuran]-5-carboxylic acid
Overview
Description
5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is an organic compound that features a bifuran structure with formyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid typically involves the use of furan derivatives. One common method includes the reaction of 2-furoic acid with appropriate reagents under controlled conditions. For instance, microwave-assisted synthesis has been employed to produce furan derivatives, including amides and esters, under mild conditions . Another method involves the use of boronic acid esters and 2-furaldehyde, where a base is added to the composition to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are often applied to similar compounds, suggesting that environmentally friendly and cost-effective methods could be developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5’-Formyl-[2,2’-bifuran]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 5-formyl-furan-2-formic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as MnO2 and KClO3 for oxidation reactions.
Reducing agents: Such as NaBH4 for reduction reactions.
Catalysts: Polyaniline (PANI) supported on carbon paper for selective electrooxidation.
Major Products Formed
The major products formed from these reactions include:
5-Formyl-furan-2-formic acid: Formed through selective electrooxidation.
Alcohol derivatives: Formed through reduction reactions.
Scientific Research Applications
5’-Formyl-[2,2’-bifuran]-5-carboxylic acid has several scientific research applications:
Medicine: Investigated for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Formyl-[2,2’-bifuran]-5-carboxylic acid involves its interaction with molecular targets through its formyl and carboxylic acid groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds and coordinating with metal ions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions, where it acts as a substrate or intermediate .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid (FDCA): A similar compound with two carboxylic acid groups, used in the production of bio-based polymers.
5-Hydroxymethylfurfural (HMF): A precursor to various furan derivatives, including FDCA.
5-Formyl-2-furancarboxylic acid: Another furan derivative with similar functional groups.
Uniqueness
5’-Formyl-[2,2’-bifuran]-5-carboxylic acid is unique due to its bifuran structure, which provides distinct chemical properties and reactivity compared to other furan derivatives. Its combination of formyl and carboxylic acid groups allows for versatile applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)furan-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPYILXWOOKLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428371 | |
Record name | 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-50-5 | |
Record name | 5'-Formyl-[2,2']bifuranyl-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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